

C-H activation functionalization of 2-THP-indazole scaffold

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Compound of Interest

Compound Name: 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

CAS No.: 1266386-31-5

Cat. No.: B11844660

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Application Note: Strategic C-H Functionalization of 2-THP-Indazole Scaffolds

Part 1: Strategic Overview

The Scaffold: The 2H-indazole core is a privileged pharmacophore found in potent oncology agents (e.g., Axitinib analogs) and anti-inflammatory drugs. While 1H-indazoles are thermodynamically stable, the 2H-isomer often exhibits superior binding kinetics in kinase domains.

The Challenge: Direct functionalization of the 2H-indazole is chemically complex due to tautomeric ambiguity. The 2-Tetrahydropyranyl (THP) group serves as a critical synthetic auxiliary. It locks the indazole in the 2H-tautomer, improves solubility in non-polar solvents, and acts as a masked N-H functionality. However, its acid lability creates a conflict with standard C-H activation protocols (e.g., Ru/Rh-catalyzed systems) that typically rely on acidic additives (PivOH, AcOH) for protonolysis steps.

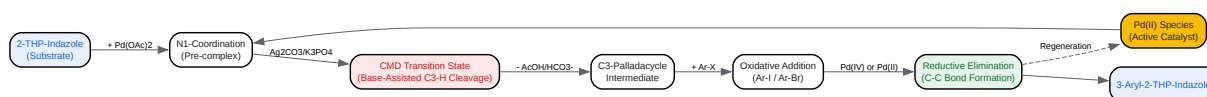
The Solution: This guide details protocols specifically engineered to functionalize the C3-position of 2-THP-indazoles while preserving the acid-sensitive THP acetal. We utilize base-promoted Palladium catalysis and neutral Rhodium systems to bypass the stability/reactivity trade-off.

Part 2: Mechanistic Logic & Visualization

To successfully functionalize this scaffold, one must understand the competition between C-H Cleavage (desired) and Acetal Hydrolysis (undesired).

Mechanism: Base-Assisted C3-Arylation (CMD Pathway)

The most robust method for 2-THP-indazoles is Palladium-catalyzed C3-arylation via a Concerted Metalation-Deprotonation (CMD) pathway. Unlike electrophilic aromatic substitution, CMD utilizes a carbonate or phosphate base to abstract the C3 proton, avoiding the need for strong acids.



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Figure 1: Concerted Metalation-Deprotonation (CMD) pathway for C3-arylation. Note the role of the base (Carbonate/Phosphate) in the rate-determining C-H cleavage step, crucial for sparing the THP group.

Part 3: Validated Experimental Protocols

Protocol A: C3-Arylation (THP-Retentive)

Target: Installation of aryl groups at C3 without deprotecting the N2-THP. Chemistry: Pd-catalyzed / Base-Promoted / Oxidant-Free (if using Aryl Halides).

Reagents:

- Substrate: 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole (1.0 equiv)
- Coupling Partner: Aryl Iodide (1.5 equiv) - Note: Aryl Bromides require higher temps.
- Catalyst: Pd(OAc)₂ (5-10 mol%)
- Ligand: 1,10-Phenanthroline (10-20 mol%) - Crucial for stabilizing Pd species.
- Base: K₃PO₄ (2.0 equiv) or Ag₂CO₃ (1.0 equiv). Avoid bases that generate soluble conjugate acids.
- Solvent: 1,4-Dioxane or Toluene (Anhydrous).
- Temp: 100 °C.

Step-by-Step Methodology:

- Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with 2-THP-indazole (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), 1,10-Phenanthroline (18 mg, 0.1 mmol), and K₃PO₄ (212 mg, 1.0 mmol).
- Solvation: Add anhydrous 1,4-Dioxane (2.5 mL). The concentration (0.2 M) is critical; too dilute slows the CMD step.
- Degassing: Seal the tube and purge with Argon for 5 minutes (balloon method) to remove O₂ which can oxidize the ligand.
- Reaction: Heat to 100 °C in an oil bath with vigorous stirring (800 rpm) for 16-24 hours.
 - Checkpoint 1: The mixture should turn dark brown/black (active Pd). If it remains pale, catalyst activation failed.
- Workup (THP-Safe): Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts.
 - Crucial: Do NOT wash with 1M HCl or acidic brine. Wash with Saturated NaHCO₃ (pH ~9) to ensure the THP remains intact.

- Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc). Pre-treat the silica column with 1% Et₃N in Hexane to neutralize silica acidity.

Data Interpretation:

- Success: Appearance of aromatic signals corresponding to the coupling partner; Retention of the THP anomeric proton (dd, ~5.7 ppm in CDCl₃).
- Failure (Deprotection): Disappearance of the 5.7 ppm signal; appearance of a broad singlet >10 ppm (N-H).

Protocol B: C3-Alkenylation (Oxidative Coupling)

Target: Installation of acrylates/styrenes. Chemistry: Rh(III)-Catalysis.[1][2][3] Note: Standard conditions use AgSbF₆/Cu(OAc)₂ which generates acetic acid. We buffer this.

Reagents:

- Catalyst: [RhCp*Cl₂]₂ (2.5 mol%)
- Additive: AgSbF₆ (10 mol%) - Generates active cationic Rh species.
- Oxidant: Cu(OAc)₂ (2.0 equiv)
- Buffer: NaOAc (1.0 equiv) - Added to neutralize in-situ generated acid.
- Solvent: DCE (1,2-Dichloroethane).

Step-by-Step Methodology:

- Activation: Mix [RhCpCl₂]₂ and AgSbF₆ in DCE for 10 mins at RT to generate the active [RhCp(Solvent)₃]²⁺ species (Yellow to Orange shift).
- Addition: Add 2-THP-indazole (0.2 mmol), Acrylate (0.24 mmol), Cu(OAc)₂, and NaOAc.
- Reaction: Heat to 80 °C for 12 hours.
- Workup: Filter through Celite. Wash with NaHCO₃.

- Note: If THP loss is observed (approx. 10-15% is common in Rh/Cu systems), lower temp to 60 °C and extend time.

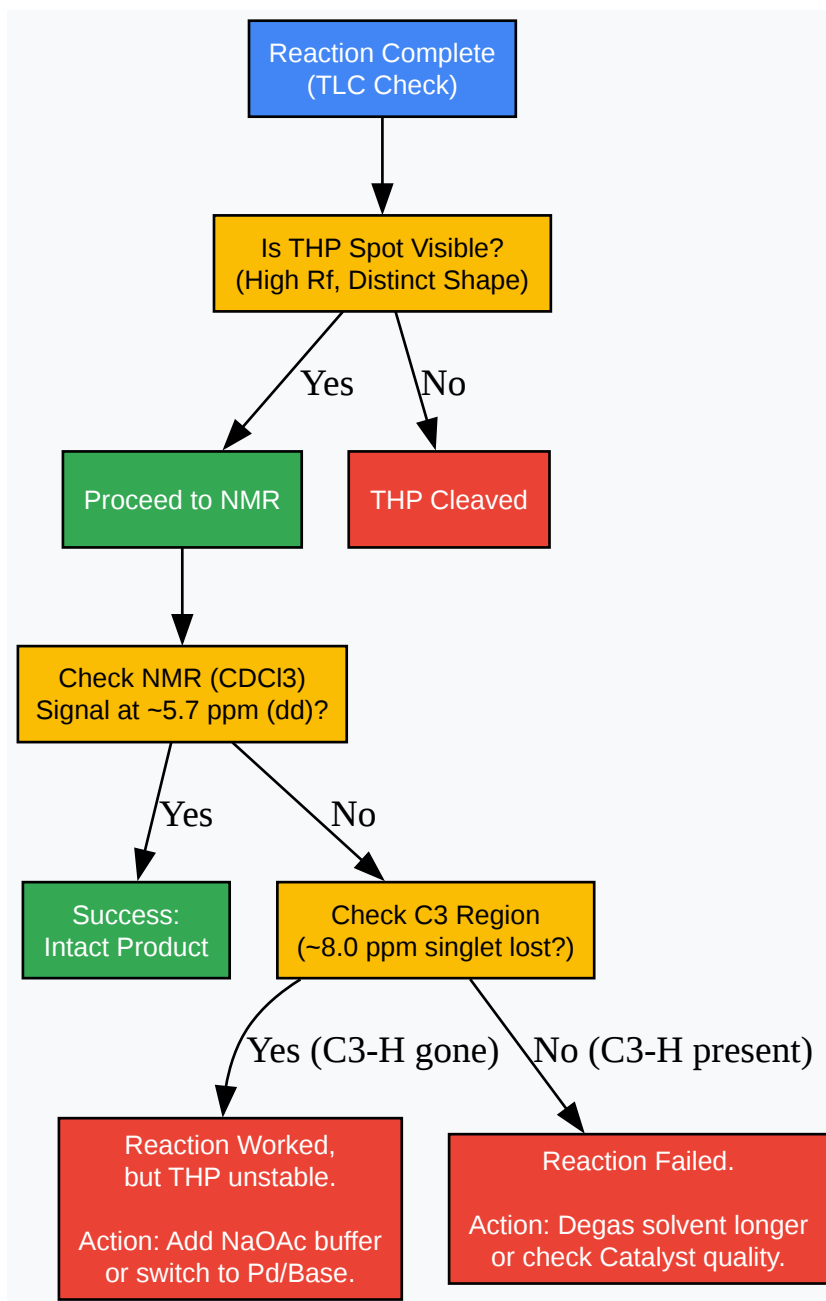
Part 4: Data Summary & Troubleshooting

Table 1: Optimization of Conditions for 2-THP-Indazole

Variable	Condition	Outcome	THP Stability
Acid Additive	PivOH (0.3 eq)	High Yield (C-H), Low Yield (Intact)	Poor (<10%)
Base	K ₂ CO ₃ / K ₃ PO ₄	Good Yield	Excellent (>98%)
Solvent	DMF	Moderate Yield	Good
Solvent	1,4-Dioxane	High Yield	Excellent
Catalyst	Ru(p-cymene)	Variable (often requires acid)	Moderate
Catalyst	Pd(OAc) ₂ /Phen	Consistent (C3-selective)	Excellent

The Self-Validating System (Troubleshooting)

Use this logic flow to validate your experiment in real-time.



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Figure 2: Diagnostic decision tree for evaluating reaction outcome and THP integrity.

Part 5: References

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